5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Description

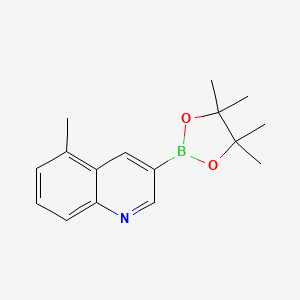

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a boronic ester-functionalized quinoline derivative. Its structure features a methyl group at the 5-position of the quinoline ring and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 3-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures, a methodology well-established in medicinal chemistry and materials science .

Properties

Molecular Formula |

C16H20BNO2 |

|---|---|

Molecular Weight |

269.1 g/mol |

IUPAC Name |

5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

InChI |

InChI=1S/C16H20BNO2/c1-11-7-6-8-14-13(11)9-12(10-18-14)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 |

InChI Key |

PUHOTIPEHPLGNR-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed borylation of 5-methylquinoline using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The quinoline ring can be reduced under specific conditions.

Substitution: The boronic ester group can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Reduced quinoline derivatives.

Substitution: Various biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Antitubercular Activity

Recent studies have highlighted the potential of quinoline derivatives as effective antimicrobial agents. Specifically, compounds similar to 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline have been evaluated for their efficacy against Mycobacterium tuberculosis. For instance, derivatives that incorporate quinoline structures have shown significant inhibitory effects on the InhA enzyme of M. tuberculosis, with some compounds achieving minimum inhibitory concentration (MIC) values as low as 12.5 μg/mL .

Insecticidal Properties

Quinoline derivatives have also been explored for their insecticidal properties against vectors of malaria and dengue fever. Research indicates that certain synthesized quinoline compounds exhibit larvicidal and pupicidal effects against mosquito larvae, demonstrating lethal toxicities ranging from 4.408 µM/mL to 7.958 µM/mL . This suggests a promising avenue for developing new insecticides based on quinoline scaffolds.

Material Science Applications

Organic Electronics

The unique boron-containing structure of this compound makes it suitable for applications in organic electronics. Boron-containing compounds are known to enhance charge transport properties in organic semiconductors. Research has indicated that incorporating boron into organic frameworks can improve the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include the formation of the quinoline core followed by the introduction of the boron-containing dioxaborolane moiety. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds.

Data Table: Comparison of Quinoline Derivatives

| Compound Name | Structure | Antimicrobial Activity (MIC μg/mL) | Insecticidal Activity (Toxicity µM/mL) |

|---|---|---|---|

| This compound | Structure | TBD | TBD |

| Quinoline Derivative A | Structure | 12.5 | 4.408 |

| Quinoline Derivative B | Structure | 15 | 7.958 |

Mechanism of Action

The mechanism of action of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, facilitating the transfer of the boron moiety to an aryl halide, resulting in the formation of a new carbon-carbon bond. This process is crucial in the synthesis of various biaryl compounds .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the quinoline ring significantly influence reactivity, solubility, and biological activity. Key analogs include:

Key Observations :

- Steric Effects : The 8-methyl analog (CAS 1366740-47-7) may experience steric hindrance during coupling reactions due to proximity of the methyl and boronate groups .

- Solubility : Methoxy-substituted derivatives (e.g., 2-methoxy-6-Bpin, 7-methoxy-4-Bpin) demonstrate improved solubility in polar solvents compared to the methyl-substituted parent compound, critical for biological assays .

Biological Activity

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a boron-containing dioxaborolane moiety. Its molecular formula is with a molecular weight of 259.16 g/mol. The presence of the boron atom is crucial for its biological interactions.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Inhibition of Kinases : The dioxaborolane group has been associated with the inhibition of specific kinases which are pivotal in cell signaling pathways related to cancer progression.

- Antioxidant Activity : The compound shows potential antioxidant properties, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of quinoline compounds exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism involved the induction of apoptosis in cancer cells via the activation of caspase pathways .

- Neuroprotective Effects : In vitro assays indicated that the compound could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This was attributed to its ability to scavenge free radicals effectively .

- Inflammation Modulation : In vivo studies showed that administration of the compound significantly decreased levels of inflammatory markers in animal models of arthritis, suggesting a role in modulating immune responses .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.